1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone
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Overview
Description
1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic or basic conditions to form the thiazole ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives .
Scientific Research Applications
1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s thiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
2-amino-4-thiazolyl-methoxyimino: This compound has similar structural features and is known for its activity against HIV-1 reverse transcriptase.
2-amino-4-phenylthiazole: Another thiazole derivative with significant antibacterial activity.
Uniqueness: 1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(2-amino-4-thiazolyl)-2-methyl-1-Propanone is a compound of significant interest due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The thiazole moiety is often associated with antimicrobial, antiviral, and anticancer properties. The specific substitution pattern on the thiazole ring can significantly influence the compound's biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit substantial antibacterial activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, studies have shown that 2-aminothiazoles can achieve sub-micromolar minimum inhibitory concentrations (MIC) against M. tuberculosis, suggesting their potential as novel anti-tubercular agents . The mechanism of action appears to involve interference with bacterial growth without significant toxicity to mammalian cells.
Anticancer Activity
The anticancer properties of this compound have been explored in various cell lines. A related compound, 17l, demonstrated excellent antiproliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating potent activity . This suggests that similar thiazole derivatives may also exhibit significant anticancer effects.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their structural characteristics. SAR studies have identified key features that enhance activity:
- Substituents at the C-2 and C-4 positions : Variations in these positions can lead to enhanced selectivity and potency against specific pathogens or cancer cells .
- Lipophilicity : Compounds with optimal lipophilic characteristics tend to exhibit better membrane permeability and bioavailability .
Case Studies
- Antitubercular Activity : A series of thiazole derivatives were synthesized and evaluated for their antitubercular activity against multiple strains of M. tuberculosis. The most effective compounds showed MIC values significantly lower than traditional antibiotics, indicating their potential as lead compounds for drug development .
- Anticancer Activity : In a study evaluating the effects of thiazole derivatives on cancer cell lines, specific analogs demonstrated strong cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. The presence of electron-donating groups on the phenyl ring was found to enhance activity .
The mechanisms by which this compound exerts its biological effects include:
Properties
Molecular Formula |
C7H10N2OS |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C7H10N2OS/c1-4(2)6(10)5-3-11-7(8)9-5/h3-4H,1-2H3,(H2,8,9) |
InChI Key |
YLAOSSVWDCJUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CSC(=N1)N |
Origin of Product |
United States |
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